(S)-Dimethyl 2-hydroxypentanedioate
Overview
Description
(S)-Dimethyl 2-hydroxypentanedioate is an organic compound with the molecular formula C7H12O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is a derivative of glutaric acid and is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Dimethyl 2-hydroxypentanedioate can be synthesized through the esterification of (S)-2-hydroxyglutaric acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Dimethyl 2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-ketoglutaric acid or 2,5-dioxopentanedioic acid.
Reduction: Products include 2-hydroxyglutaric acid or 2-hydroxy-1,5-pentanediol.
Substitution: Products vary depending on the substituent introduced, such as 2-chloropentanedioic acid dimethyl ester.
Scientific Research Applications
(S)-Dimethyl 2-hydroxypentanedioate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Dimethyl 2-hydroxypentanedioate involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate or inhibitor in various metabolic pathways, influencing the activity of enzymes such as dehydrogenases and transaminases. The compound’s chiral nature allows it to selectively bind to molecular targets, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-hydroxypentanedioate: Similar in structure but with ethyl ester groups instead of methyl.
2-Hydroxyglutaric acid: The parent compound with free carboxylic acid groups.
2-Ketoglutaric acid: An oxidized form with a ketone group.
Uniqueness
(S)-Dimethyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its methyl ester groups make it more lipophilic, potentially enhancing its ability to cross biological membranes and interact with hydrophobic sites in enzymes and receptors.
Properties
IUPAC Name |
dimethyl (2S)-2-hydroxypentanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-11-6(9)4-3-5(8)7(10)12-2/h5,8H,3-4H2,1-2H3/t5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBLBMNYOOCEFM-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC[C@@H](C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450818 | |
Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55094-97-8 | |
Record name | Pentanedioic acid, 2-hydroxy-, dimethyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90450818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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